molecular formula C49H69N13O12S B608202 L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)- CAS No. 284037-77-0

L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-

Cat. No. B608202
CAS RN: 284037-77-0
M. Wt: 1064.23
InChI Key: FXTFICQJMBHGPE-XMLMJMRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JMV-1645 is a potent and selective B(1) bradykinin receptor antagonist.

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming various advanced glycation end-products. These modifications are linked to complications in diabetes and some neurodegenerative diseases. MG is found in foodstuffs and beverages and accumulates in the body due to fasting, metabolic disorders, or defects in MG detoxification processes. Interestingly, low doses of MG over time can cause degenerative changes in tissues and exhibit anticancer activity. MG in biological samples can be quantified using HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Complex Peptides

Research in peptide synthesis, as shown in studies from the 1950s and 1960s, demonstrates the ability to create complex peptides involving L-lysine, L-arginine, and L-prolyl amino acids, among others. These studies contribute to the understanding of peptide bond formation and the synthesis of biologically active peptides (Boissonnas et al., 1958; Boissonnas et al., 1961).

Radiopharmaceutical Imaging

The Tc-99m complex of various amino acid sequences, including L-lysyl and L-prolyl, serves as a radiopharmaceutical designed for imaging inflammation sites. The study of these complexes aids in characterizing their behavior in aqueous solutions and their potential applications in medical imaging (Wong et al., 2001).

Antidepressant Effects of Peptide Compounds

The study of peptides like INN 00835, containing L-phenylalanyl, L-prolyl, and L-arginyl, demonstrates their potential antidepressant effects. Such research provides insights into the biochemical markers for effective depression treatment and the development of new therapeutic agents (Kelly et al., 1999; Leonard et al., 1998).

Enzyme-Catalyzed Synthesis in Anhydrous Solvents

Enzyme-catalyzed synthesis of oligopeptides, including L-arginyl and L-serine, in nearly anhydrous solvents, represents a significant advancement in peptide synthesis methods. This process can be used to create peptides with cell attachment activity, important in biomaterials science (Nakajima et al., 1990).

properties

CAS RN

284037-77-0

Molecular Formula

C49H69N13O12S

Molecular Weight

1064.23

IUPAC Name

2-[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

InChI

InChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30-,31+,32+,33+,34-,36+,37+,41+/m1/s1

InChI Key

FXTFICQJMBHGPE-XMLMJMRQSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)NC(CO)C(=O)NC5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JMV-1645;  JMV 1645;  JMV1645; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-
Reactant of Route 2
L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-
Reactant of Route 3
L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-
Reactant of Route 4
L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-
Reactant of Route 5
L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-
Reactant of Route 6
Reactant of Route 6
L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-

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